molecular formula C7H17Cl2N2O3P B15142549 Cyclophosphamide-d8 (hydrate)

Cyclophosphamide-d8 (hydrate)

Cat. No.: B15142549
M. Wt: 287.15 g/mol
InChI Key: PWOQRKCAHTVFLB-WNWFCZIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide-d8 (hydrate) is synthesized by incorporating deuterium into Cyclophosphamide hydrate. The process involves the substitution of hydrogen atoms with deuterium in the Cyclophosphamide molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions .

Industrial Production Methods

Industrial production of Cyclophosphamide-d8 (hydrate) involves large-scale synthesis using non-aqueous solvents to maintain the stability of the compound. The lyophilization process is optimized to retain the monohydrate form of Cyclophosphamide . The process includes dissolving Cyclophosphamide in a solvent mixture, followed by aseptic filtration and removal of the solvent under inert gas conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide-d8 (hydrate) undergoes various chemical reactions, including:

    Oxidation: Conversion to active metabolites in the liver.

    Reduction: Involves the reduction of the oxazaphosphorine ring.

    Substitution: Alkylation of DNA bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For activation in the liver.

    Reducing agents: For reduction reactions.

    Alkylating agents: For DNA alkylation.

Major Products Formed

The major products formed from these reactions include phosphoramide mustard and acrolein, which are the active metabolites responsible for the compound’s therapeutic effects .

Properties

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

287.15 g/mol

IUPAC Name

N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate

InChI

InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2/i2D2,3D2,5D2,6D2;

InChI Key

PWOQRKCAHTVFLB-WNWFCZIPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1.O

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O

Origin of Product

United States

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